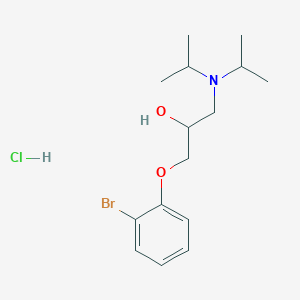
1,4-Dichloro-2,3,5,6-tetraiodobenzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
Synthesis of Complex Compounds
1,4-Dichloro-2,3,5,6-tetraiodobenzene is involved in the synthesis of complex compounds such as phthalocyanines, a class of compounds known for their usage in dyes, pigments, and electronic applications. A study demonstrated the conversion of dicyanobenzenes, including similar dichloro compounds, to octasubstituted phthalocyanines using nucleophilic displacement reactions (Wöhrle et al., 1993).
Photophysical Properties
The compound plays a role in the development of fluorescent materials. Research on the synthesis and photophysical properties of tetra- and pentaalkynylfluorobenzenes, derived from similar iodofluorobenzenes, has been conducted. These materials have potential applications in fluorescent probes and organic light-emitting diodes (OLEDs) (Sharif et al., 2013).
Chemical Transformations and Reactions
Role in Chemical Transformations
The compound is integral in various chemical transformations. For instance, research on 1,4-diiodo-2,3,5,6-tetrafluorobenzene, a compound with structural similarities, revealed a lack of reliable methodologies for its chemical transformations, indicating the complexity and potential of such compounds in chemical synthesis (Sapegin & Krasavin, 2018).
Molecular Distortion Studies
It is used in studies of molecular distortion in aromatic compounds. For example, research on chlorinated derivatives of alkyl benzenes, including compounds structurally related to 1,4-Dichloro-2,3,5,6-tetraiodobenzene, has provided insights into the effects of steric strain and molecular distortion on electronic spectra (Ballester & Castener, 1960).
Crystal Structure and Physical Properties
Crystal Structure Analysis
The compound aids in understanding the crystal structure and physical properties of related materials. For instance, research on dichlorotetramethylbenzene, a related compound, has helped elucidate the orientational disorder in its solid phases, contributing to a better understanding of molecular behavior in different states (Bräuniger et al., 2001).
Electrochemical Studies
It is significant in electrochemical studies, as research on similar halobenzenes, including tetrachlorobenzenes, has provided insights into their reduction behavior at carbon cathodes. These studies are important for understanding the electrochemical properties of complex organic molecules (Mubarak & Peters, 1997).
Propiedades
IUPAC Name |
1,4-dichloro-2,3,5,6-tetraiodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2I4/c7-1-3(9)5(11)2(8)6(12)4(1)10 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAPRFKNEDMAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)I)Cl)I)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2I4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2,3,5,6-tetraiodobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline](/img/structure/B3131664.png)





![Ethyl 3-{[(2-chlorophenyl)carbonyl]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate](/img/structure/B3131687.png)
![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-oxopyrazine-2-carboxamide](/img/structure/B3131699.png)



![N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine](/img/structure/B3131714.png)

